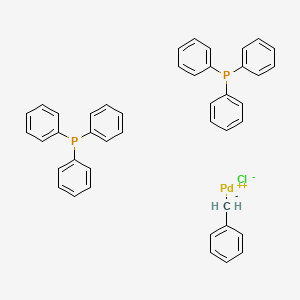
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is an organometallic compound with the molecular formula C43H37ClP2Pd. It is a palladium complex where the palladium atom is coordinated with two triphenylphosphine ligands, a benzyl group, and a chloride ion. This compound is widely used in organic synthesis, particularly in catalytic processes such as cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically involves the reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{PPh}_3 + \text{BnCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
Scientific Research Applications
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
Uniqueness
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. The presence of the benzyl group and triphenylphosphine ligands offers a balance between stability and reactivity, making it a versatile catalyst in various organic transformations.
Properties
Molecular Formula |
C43H37ClP2Pd |
|---|---|
Molecular Weight |
757.6 g/mol |
IUPAC Name |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI Key |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


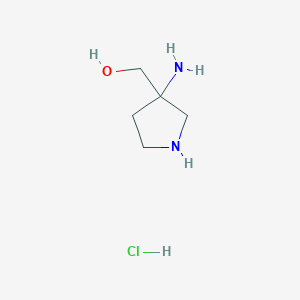
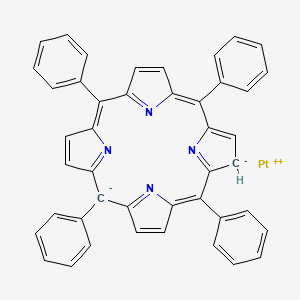
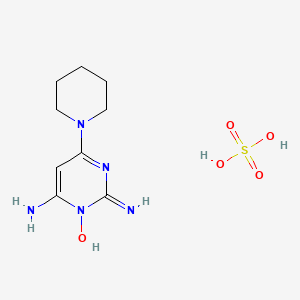

![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
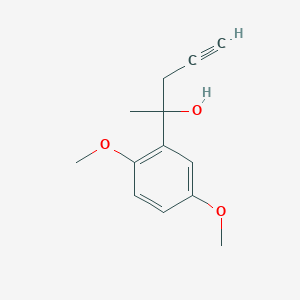


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

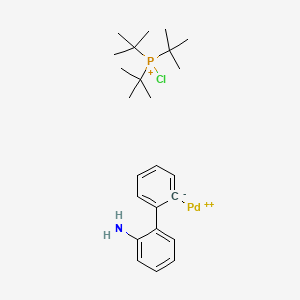
![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


